molecular formula C8H8N2O2 B15334373 8-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

8-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B15334373
M. Wt: 164.16 g/mol
InChI Key: ZYJRJDRRYVIOKU-UHFFFAOYSA-N
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Description

8-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline ring system with a hydroxyl group at the 8th position and a carbonyl group at the 2nd position. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a dihydroquinazoline derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the substituent introduced.

Scientific Research Applications

8-Hydroxy-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2(1H)-one: Lacks the hydroxyl group at the 8th position.

    3,4-Dihydroquinazolin-2(1H)-one: Lacks the hydroxyl group at the 8th position.

    8-Hydroxyquinazoline: Lacks the carbonyl group at the 2nd position.

Uniqueness

8-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both the hydroxyl group at the 8th position and the carbonyl group at the 2nd position. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

8-hydroxy-3,4-dihydro-1H-quinazolin-2-one

InChI

InChI=1S/C8H8N2O2/c11-6-3-1-2-5-4-9-8(12)10-7(5)6/h1-3,11H,4H2,(H2,9,10,12)

InChI Key

ZYJRJDRRYVIOKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)O)NC(=O)N1

Origin of Product

United States

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